molecular formula C19H18O2S B13977433 2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2h)-one

2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2h)-one

Cat. No.: B13977433
M. Wt: 310.4 g/mol
InChI Key: TWKWROGLONMDBB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one is an organic compound that belongs to the furan family This compound is characterized by its unique structure, which includes a furan ring substituted with phenyl and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of alcohols or other reduced derivatives.

    Substitution: The phenyl and methylthio groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A related compound with a similar furan ring structure but different substituents.

    4-Phenylfuran: Another furan derivative with a phenyl group but lacking the methylthio substituent.

Uniqueness

2,2-Dimethyl-5-(4-(methylthio)phenyl)-4-phenylfuran-3(2H)-one is unique due to the presence of both phenyl and methylthio groups, which impart specific chemical properties and potential applications. Its distinct structure allows for unique interactions and reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H18O2S

Molecular Weight

310.4 g/mol

IUPAC Name

2,2-dimethyl-5-(4-methylsulfanylphenyl)-4-phenylfuran-3-one

InChI

InChI=1S/C19H18O2S/c1-19(2)18(20)16(13-7-5-4-6-8-13)17(21-19)14-9-11-15(22-3)12-10-14/h4-12H,1-3H3

InChI Key

TWKWROGLONMDBB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)SC)C3=CC=CC=C3)C

Origin of Product

United States

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